molecular formula C16H15N3O2S B6005015 2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE

Cat. No.: B6005015
M. Wt: 313.4 g/mol
InChI Key: ICBZCKHMGZAVAK-UHFFFAOYSA-N
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Description

2-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzoxazole is a heterocyclic compound that combines the structural features of thiophene, piperazine, and benzoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzoxazole typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of thiophene-2-carbonyl chloride with piperazine to form 4-(thiophene-2-carbonyl)piperazine.

    Cyclization to Benzoxazole: The next step involves the cyclization of the intermediate with 2-aminophenol under acidic conditions to form the benzoxazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

2-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzoxazole is unique due to its combination of thiophene, piperazine, and benzoxazole moieties, which confer distinct electronic and steric properties that can be exploited in various applications.

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-15(14-6-3-11-22-14)18-7-9-19(10-8-18)16-17-12-4-1-2-5-13(12)21-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBZCKHMGZAVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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